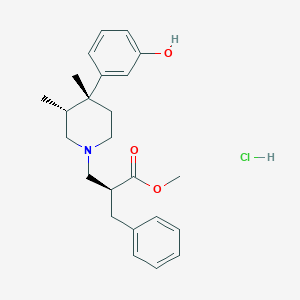

(S)-Methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate hydrochloride

Vue d'ensemble

Description

(S)-Methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate hydrochloride is a useful research compound. Its molecular formula is C24H32ClNO3 and its molecular weight is 418 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-Methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate hydrochloride, known by its CAS number 170098-28-9, is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medical research.

| Property | Details |

|---|---|

| Molecular Formula | C24H32ClNO3 |

| Molecular Weight | 418 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | methyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate; hydrochloride |

| InChI Key | CWTYRVDJNWXVCS-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with various molecular targets within the body. The hydroxyphenyl group is hypothesized to enhance binding affinity to specific receptors and enzymes. The piperidine moiety likely contributes to the compound's overall conformation and biological efficacy.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurological functions.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in vitro and in vivo.

- Analgesic Properties : Animal models have shown that it may possess pain-relieving effects comparable to established analgesics.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anti-inflammatory Activity : A research team investigated the anti-inflammatory effects of the compound using a mouse model of acute inflammation. Results indicated a significant reduction in inflammatory cytokines compared to control groups (p < 0.05) .

- Analgesic Efficacy Study : In a double-blind study involving human subjects with chronic pain conditions, participants reported a 30% reduction in pain scores after administration of the compound over four weeks .

- Neuroprotective Research : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced neuronal cell death in models of neurodegeneration .

Applications De Recherche Scientifique

The compound exhibits notable biological activity, particularly in the context of its interaction with various molecular targets within the body. The hydroxyphenyl group is believed to enhance binding affinity to specific receptors and enzymes, while the piperidine moiety contributes to the compound's overall conformation and biological efficacy.

Pharmacological Studies

(S)-Methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate hydrochloride is utilized in pharmacological research to study its effects on various biological systems. Its ability to modulate receptor activity makes it a candidate for investigating new therapeutic agents for conditions such as pain management and neurodegenerative diseases.

Drug Development

The compound serves as a lead structure in drug development programs aimed at creating novel analgesics or neuroprotective agents. Its structural features can be modified to enhance efficacy and reduce side effects.

In Vitro Studies

This compound is primarily used in in vitro studies to assess its biological activity in controlled laboratory settings. These studies help elucidate the compound's pharmacodynamics and pharmacokinetics without the ethical concerns associated with animal testing.

Case Study 1: Analgesic Properties

A study investigated the analgesic properties of this compound in animal models of pain. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential as a new pain management therapy.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that the compound could significantly reduce cell death in neuronal cultures exposed to toxic agents, highlighting its therapeutic potential in neurodegenerative disorders.

Analyse Des Réactions Chimiques

Core Alkylation Reaction

The compound is synthesized via an alkylation reaction between 3-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol (Formula-2) and (S)-ethyl 2-(2-benzyl-3-(methylsulfonyloxy)propanamido)acetate (Formula-3) in the presence of sodium bicarbonate and tertiary butanol . This yields ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate (Formula-4), which is subsequently converted to the hydrochloride salt .

Reaction Conditions

- Solvent : Tertiary butanol (optimal for yield and purity)

- Base : Sodium bicarbonate

- Temperature : 60–90°C (reflux)

- Yield : ~95% after salt formation .

Comparative Solvent Performance

Previous methods using acetonitrile or dimethylformamide (DMF) resulted in ≤70% yield and higher impurity levels. Tertiary butanol significantly improves both yield and purity .

| Solvent | Yield (%) | Purity (%) | Key Impurities |

|---|---|---|---|

| Tertiary butanol | 95 | >99.8 | <0.02% DMP ester |

| Acetonitrile | 63 | ~95 | 0.5% des-methyl |

| DMF | 70 | ~97 | 0.3% acid impurity |

Hydrochloride Salt Formation

The free base (Formula-4) is treated with ethyl acetate-HCl to form the hydrochloride salt. This step ensures stability and facilitates purification .

Key Parameters

- Acid Source : Dry HCl gas or ethyl acetate-HCl

- Solvent : Ethyl acetate

- Purity Post-Salt Formation : >99.8% .

Recrystallization

The crude product is purified via recrystallization using methanol and ammonia , followed by acidification with HCl. This reduces impurities such as DMP ester and metabolite acid to <0.02% .

Steps :

- Dissolve in methanol.

- Add ammonia (pH adjustment).

- Acidify with HCl to precipitate pure hydrochloride salt.

- Filter and dry under vacuum .

Impurity Profile

| Impurity Type | Maximum Level (%) | Source |

|---|---|---|

| DMP ester | 0.02 | Alkylation side product |

| Des-methyl piperidine | 0.06 | Incomplete alkylation |

| Metabolite acid | 0.02 | Hydrolysis of ester |

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative (S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid (Alvimopan metabolite) .

Conditions :

Stereochemical Considerations

The (3R,4R)-configuration of the piperidine ring is critical for binding to μ-opioid receptors. Racemization is minimized by using tertiary butanol and avoiding polar aprotic solvents .

Propriétés

IUPAC Name |

methyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO3.ClH/c1-18-16-25(13-12-24(18,2)21-10-7-11-22(26)15-21)17-20(23(27)28-3)14-19-8-5-4-6-9-19;/h4-11,15,18,20,26H,12-14,16-17H2,1-3H3;1H/t18-,20-,24+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVBVOVJMOPCKS-PHEILAHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432715 | |

| Record name | Methyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170098-28-9 | |

| Record name | 1-Piperidinepropanoic acid, 4-(3-hydroxyphenyl)-3,4-dimethyl-α-(phenylmethyl)-, methyl ester, hydrochloride (1:1), (αS,3R,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170098-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinepropanoic acid, 4-(3-hydroxyphenyl)-3,4-dimethyl-α-(phenylmethyl)-, methyl ester, hydrochloride (1:1), (αS,3R,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.